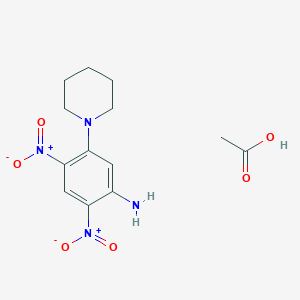
4-(3,3-Difluorocyclobutyl)benzenamine
Overview
Description
“4-(3,3-Difluorocyclobutyl)benzenamine” is a chemical compound used in scientific research . Its unique structure enables various applications, including drug discovery and material synthesis.
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11F2N . It has a molecular weight of 183.20 . Detailed structural analysis was not found in the search results.
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 183.20 . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility were not found in the search results.
Scientific Research Applications
Electrochemical Synthesis and Properties
- Electrochemical Synthesis and Characterization : Research has explored the synthesis and characterization of polymers based on benzenamine derivatives. These studies include the electrochemical synthesis of polymers in various solvents, investigating their electrochemical properties, characterization, and applications. For instance, Shahhosseini et al. (2015) synthesized poly(4-(2-furyl) benzenamine) and analyzed its electrochromic properties and corrosion behavior (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2015).
Material Science and Chemistry
- Structural Characterization : The crystal structure of compounds similar to 4-(3,3-Difluorocyclobutyl)benzenamine has been a subject of study, providing insights into their molecular arrangement and potential applications in material science. For example, Yang et al. (2010) detailed the crystal structure of a closely related compound (Yang, Li, Liu, Feng, & Zhu, 2010).
Organic Electronics and Photovoltaics
- Application in Organic Electronics : Research has been conducted on the use of benzenamine derivatives in organic electronics, particularly in the development of organic solar cells. For example, Wu et al. (2009) discussed the synthesis and photovoltaic properties of a molecule using benzenamine derivatives for application in organic solar cells (Wu, Zhao, He, Zhang, He, Chen, & Li, 2009).
Environmental Science
- Environmental Applications : Studies have also investigated the role of benzenamine derivatives in environmental science, such as their degradation pathways and interactions with environmental factors. Klupinski and Chin (2003) explored the abiotic degradation of a compound related to this compound (Klupinski & Chin, 2003).
Photoluminescence and Sensing
- Photoluminescence and Sensing Applications : There is research on the photoluminescence properties of benzenamine derivatives and their potential use in sensing applications. For example, a study by Niu et al. (2018) on a ratiometric emission NIR-fluorescent probe based on benzenamine derivatives illustrates their utility in live cell imaging (Niu, Wei, Jia, Shuang, Dong, & Yun, 2018).
Safety and Hazards
properties
IUPAC Name |
4-(3,3-difluorocyclobutyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)5-8(6-10)7-1-3-9(13)4-2-7/h1-4,8H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNBTLDXIAPXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)
![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)

![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1407360.png)
![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407364.png)
![{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride](/img/structure/B1407366.png)
![[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407368.png)


![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)